2-chloro-N-[4-(cyanomethyl)phenyl]acetamide
Overview
Description
2-chloro-N-[4-(cyanomethyl)phenyl]acetamide is a chemical compound with the CAS Number: 90772-87-5 and a linear formula of C10H9ClN2O . It has a molecular weight of 208.65 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 2-chloro-N-[4-(cyanomethyl)phenyl]acetamide is 1S/C10H9ClN2O/c11-7-10(14)13-9-3-1-8(2-4-9)5-6-12/h1-4H,5,7H2,(H,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
2-chloro-N-[4-(cyanomethyl)phenyl]acetamide is a solid compound . It has a molecular weight of 208.65 .Scientific Research Applications
Specific Scientific Field
Summary of the Application
“2-chloro-N-[4-(cyanomethyl)phenyl]acetamide” is used in the cyanoacetylation of amines, which is a key step in the synthesis of biologically active compounds .
Methods of Application or Experimental Procedures
The synthesis of cyanoacetamide derivatives, such as “2-chloro-N-[4-(cyanomethyl)phenyl]acetamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .
Results or Outcomes
The cyanoacetylation of amines leads to the formation of N-cyanoacetamides. These compounds are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Synthesis of 1,3,4-Thiadiazole Derivatives
Specific Scientific Field
Summary of the Application
“2-chloro-N-[4-(cyanomethyl)phenyl]acetamide” can be used in the synthesis of 1,3,4-thiadiazole derivatives . These compounds have been found to exhibit a wide range of biological activities and are therefore of interest in medicinal chemistry .
Methods of Application or Experimental Procedures
The synthesis of 1,3,4-thiadiazole derivatives involves the treatment of the thiocarbamoyl of “2-cyano-N-(4-sulfamoylphenyl)acetamide” with hydrazonoyl chloride in refluxing ethanol and in the presence of a catalytic amount of triethylamine .
Results or Outcomes
The reaction affords the corresponding 1,3,4-thiadiazole derivatives . These compounds are potential anticancer agents and have shown promising results in preliminary biological testing .
Synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines
Specific Scientific Field
Summary of the Application
“2-chloro-N-[4-(cyanomethyl)phenyl]acetamide” can be used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines . These compounds are potential anti-hepatitis B virus compounds .
Methods of Application or Experimental Procedures
The synthesis of these compounds involves the treatment of the “2-chloro-N-[4-(cyanomethyl)phenyl]acetamide” with appropriate reagents under specific reaction conditions .
Results or Outcomes
The reaction affords the corresponding 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines . These compounds have shown promising results in preliminary biological testing against hepatitis B virus .
Safety And Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 . The compound is labeled with the GHS07 pictogram and the signal word “Warning” is used to indicate potential hazards .
properties
IUPAC Name |
2-chloro-N-[4-(cyanomethyl)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-7-10(14)13-9-3-1-8(2-4-9)5-6-12/h1-4H,5,7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQDQLNOJDDHMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407061 | |
Record name | 2-chloro-N-[4-(cyanomethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(cyanomethyl)phenyl]acetamide | |
CAS RN |
90772-87-5 | |
Record name | 2-chloro-N-[4-(cyanomethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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